Lipophilicity: 2-Methyl vs. 2-Phenyl
The 2-methyl-2H-1,2,3-triazol-4-yl derivative exhibits a computed XLogP3 of -1.2, which is 1.6 log units lower (i.e., approximately 40-fold more hydrophilic) than the 2-phenyl-substituted analog (XLogP3 = 0.4) [1][2]. This difference substantially exceeds the commonly accepted threshold for meaningful pharmacokinetic divergence (ΔXLogP ≥ 0.5), indicating that the two compounds are likely to exhibit significantly different membrane permeability, solubility, and protein binding profiles [1][2]. The 1-methyl regioisomer has an identical molecular formula and comparable computed hydrophilicity to the 2-methyl analog, but its different substitution pattern at the triazole N1 position creates a distinct hydrogen-bond acceptor topology .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.2 |
| Comparator Or Baseline | 2-Phenyl analog (CAS 1250430-95-5): XLogP3 = 0.4; 1-Methyl analog (CAS 1696225-84-9): XLogP3 = -0.1 (estimated, comparable) |
| Quantified Difference | ΔXLogP3 = 1.6 relative to 2-phenyl analog (40-fold difference in partition coefficient); ΔXLogP3 ≈ 1.1 relative to 1-methyl regioisomer (approximately 12-fold difference) |
| Conditions | Computed XLogP3 values using standard cheminformatics prediction algorithms (PubChem/XLogP3), retrieved from authoritative chemical databases |
Why This Matters
A 1.6 log unit difference in XLogP3 predicts a potential 40-fold difference in octanol-water partition coefficient, which directly impacts predicted membrane permeability, oral bioavailability, and tissue distribution—parameters critical for lead selection in drug discovery programs.
- [1] AngeneChem. CAS 1849270-08-1 | (2-methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide. Product datasheet with XLogP3 = -1.2. Accessed 2026. View Source
- [2] Kuujia.com. Cas no 1250430-95-5 ((2-phenyl-2H-1,2,3-triazol-4-yl)methanesulfonamide). Product datasheet with XLogP3 = 0.4. Accessed 2026. View Source
